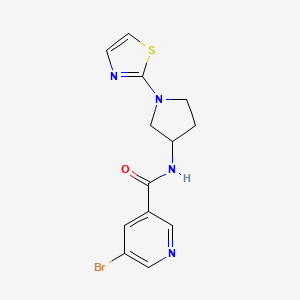
2-(3-amino-1H-isoindol-2-ium-2-yl)-1-phenylethanone;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-amino-1H-isoindol-2-ium-2-yl)-1-phenylethanone;bromide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AIEB and is a derivative of isoindoline, which is a heterocyclic compound. AIEB is a positively charged molecule that can interact with negatively charged molecules, making it useful in various biological and chemical applications.
Scientific Research Applications
AIEB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, AIEB has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In materials science, AIEB has been used as a building block for the synthesis of fluorescent polymers and nanoparticles. Its unique photophysical properties, including aggregation-induced emission (AIE) and solvatochromism, make it a useful tool for the development of fluorescent sensors and imaging probes.
In analytical chemistry, AIEB has been used as a selective fluorescent probe for the detection of metal ions, such as copper and mercury, in aqueous solutions. Its high selectivity and sensitivity make it a promising tool for environmental monitoring and biomedical applications.
Mechanism of Action
The mechanism of action of AIEB is not fully understood, but it is believed to interact with various biomolecules, such as enzymes and receptors, through electrostatic interactions. Its positively charged nature allows it to bind to negatively charged molecules, leading to changes in their conformation and activity.
Biochemical and Physiological Effects
AIEB has been shown to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and anticholinesterase activities. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of AIEB is its unique photophysical properties, including AIE and solvatochromism, which make it a useful tool for the development of fluorescent sensors and imaging probes. Its high selectivity and sensitivity also make it a promising tool for environmental monitoring and biomedical applications.
However, one of the main limitations of AIEB is its relatively low water solubility, which can limit its use in aqueous solutions. Its potential toxicity and limited stability in biological systems are also important considerations for its use in biomedical applications.
Future Directions
There are several future directions for the research and development of AIEB. One direction is the synthesis of new derivatives with improved solubility and stability in biological systems. Another direction is the development of new applications for AIEB in environmental monitoring and biomedical imaging.
Additionally, further studies are needed to fully understand the mechanism of action of AIEB and its interactions with biomolecules. This knowledge could lead to the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
Synthesis Methods
The synthesis of AIEB involves the reaction of 3-amino-1H-isoindole with 1-phenylethanone in the presence of an acid catalyst, followed by the addition of hydrobromic acid to yield the bromide salt of AIEB. The reaction mechanism involves the formation of an iminium ion intermediate, which then undergoes nucleophilic addition by the bromide ion.
Properties
IUPAC Name |
2-(3-amino-1H-isoindol-2-ium-2-yl)-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O.BrH/c17-16-14-9-5-4-8-13(14)10-18(16)11-15(19)12-6-2-1-3-7-12;/h1-9,17H,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYASXDJTSOONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=[N+]1CC(=O)C3=CC=CC=C3)N.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2461992.png)
![1-[3-[(2-Fluorophenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2461993.png)
![N-(2,6-dimethylphenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2461997.png)

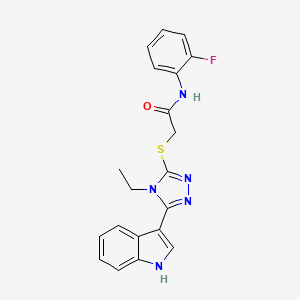
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2462001.png)
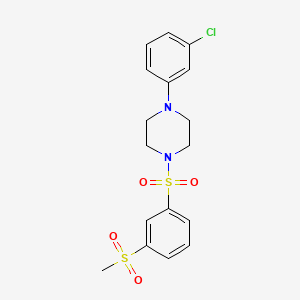
![ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462003.png)
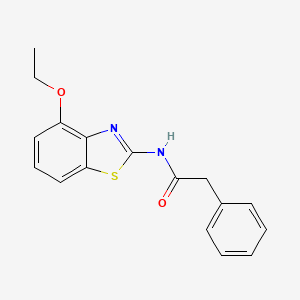
![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462005.png)
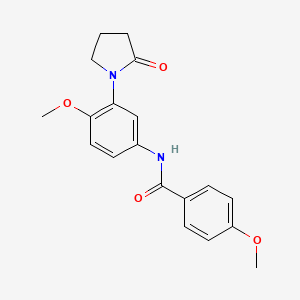
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2462007.png)

